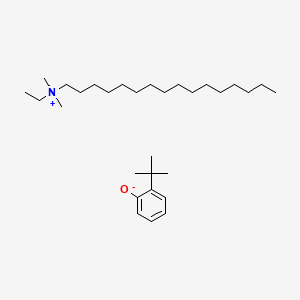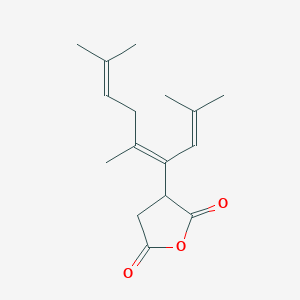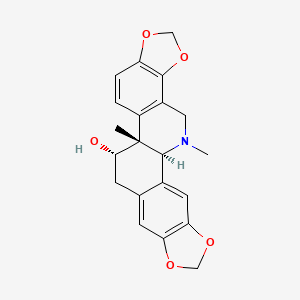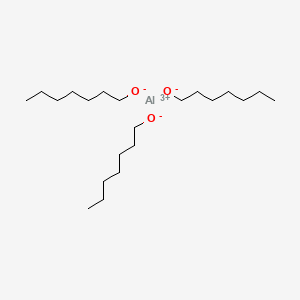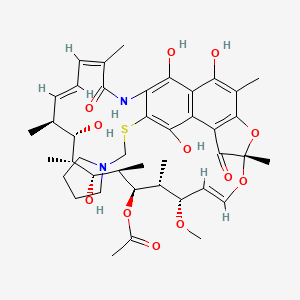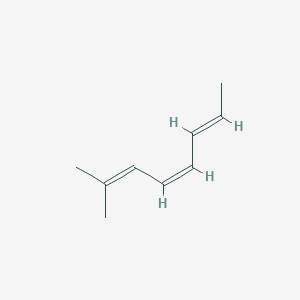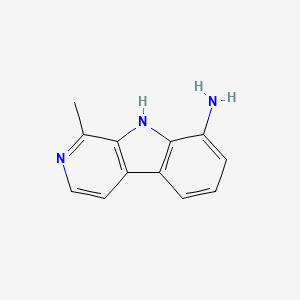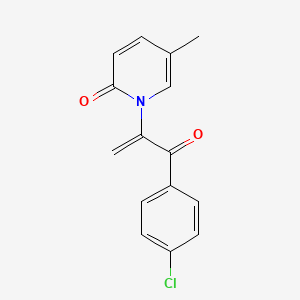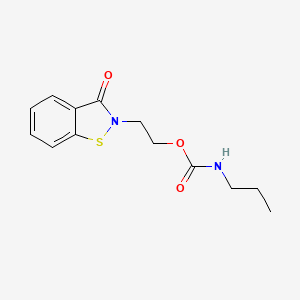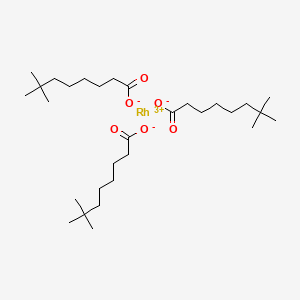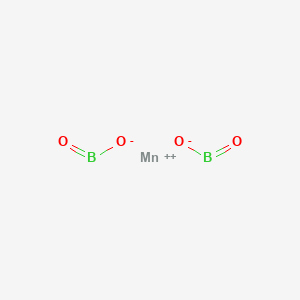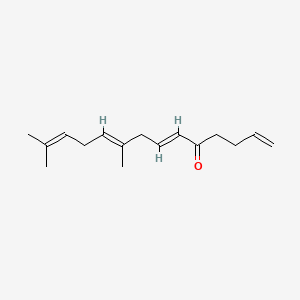
7,7-Dimethoxyhept-3-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7-Dimethoxyhept-3-yne: is an organic compound with the molecular formula C9H16O2 . It is characterized by the presence of a triple bond between the third and fourth carbon atoms and two methoxy groups attached to the seventh carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Dimethoxyhept-3-yne typically involves the alkylation of a suitable alkyne precursor with a methoxy-containing reagent. One common method is the reaction of 3-heptyne with dimethyl sulfate in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methoxy groups.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 7,7-Dimethoxyhept-3-yne undergoes various chemical reactions, including:
Oxidation: The triple bond can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate or ozone.
Reduction: The triple bond can be reduced to a double bond or single bond using hydrogenation catalysts such as palladium on carbon.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or ozone in an organic solvent.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted heptynes with various functional groups.
Scientific Research Applications
Chemistry: 7,7-Dimethoxyhept-3-yne is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving alkynes. Its methoxy groups provide additional sites for modification, enabling the study of structure-activity relationships.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 7,7-Dimethoxyhept-3-yne in chemical reactions involves the interaction of its triple bond and methoxy groups with various reagents. The triple bond acts as a reactive site for addition and oxidation reactions, while the methoxy groups can participate in nucleophilic substitution. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
7,7-Dimethoxyhept-2-yne: Similar structure but with the triple bond between the second and third carbon atoms.
7,7-Dimethoxyhept-4-yne: Similar structure but with the triple bond between the fourth and fifth carbon atoms.
7,7-Dimethoxyhept-5-yne: Similar structure but with the triple bond between the fifth and sixth carbon atoms.
Uniqueness: 7,7-Dimethoxyhept-3-yne is unique due to the position of its triple bond and methoxy groups, which confer distinct reactivity and properties. Its specific structure allows for targeted chemical transformations that may not be possible with other similar compounds.
Properties
CAS No. |
66840-10-6 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
7,7-dimethoxyhept-3-yne |
InChI |
InChI=1S/C9H16O2/c1-4-5-6-7-8-9(10-2)11-3/h9H,4,7-8H2,1-3H3 |
InChI Key |
ATHYNGWPIOFAMY-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CCCC(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


